6-(3-Methyl-benzofuran-2-yl)-N-o-tolyl-[1,3,5]triazine-2,4-diamine
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Overview
Description
- It is also known by other names, including ACETOGUANAMINE , 6-Methylguanamine , and Aceto-guanamine monomer .
- The compound features a triazine ring with an additional methyl group at position 6.
- Its melting point is 274-276°C , and it appears as a white to off-white solid .
6-Methyl-1,3,5-triazine-2,4-diamine: is a chemical compound with the molecular formula C₄H₇N₅ and a molar mass of 125.13 g/mol .
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of with to yield .
Reaction Conditions: This reaction typically occurs in an and at .
Industrial Production: The compound is industrially produced using similar methods, with optimization for yield and purity.
Chemical Reactions Analysis
Reactivity: can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the triazine ring, such as substituted guanamines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research explores its pharmacological effects and potential drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
- The exact mechanism of action depends on the specific application.
- In biological systems, it may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: The methyl substitution at position 6 distinguishes it from other triazine derivatives.
Similar Compounds: Other related compounds include , , and .
Properties
CAS No. |
810686-85-2 |
---|---|
Molecular Formula |
C19H17N5O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
6-(3-methyl-1-benzofuran-2-yl)-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H17N5O/c1-11-7-3-5-9-14(11)21-19-23-17(22-18(20)24-19)16-12(2)13-8-4-6-10-15(13)25-16/h3-10H,1-2H3,(H3,20,21,22,23,24) |
InChI Key |
WLSZNQHAOUDXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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